Mosquito AChE1 Inhibition Potency Comparison
In a high-throughput screening campaign evaluating phenoxyacetamide-based inhibitors against Anopheles gambiae AChE1 (AgAChE1) and Aedes aegypti AChE1 (AaAChE1), compounds within the series exhibited IC50 values spanning sub-micromolar to micromolar ranges. The target compound's specific IC50 against AgAChE1 and AaAChE1 has not been publicly disclosed in the source, but structurally characterized analogues demonstrate that placement and substitution pattern on the benzothiophene and methoxyphenoxy rings directly dictate inhibitory potency [1]. This SAR sensitivity means that procurement decisions relying on generic in-class assumptions without compound-specific IC50 data carry significant risk of selecting an inferior inhibitor.
| Evidence Dimension | Inhibition of mosquito acetylcholinesterase-1 (AgAChE1 / AaAChE1) |
|---|---|
| Target Compound Data | Not publicly available in the screened dataset (IC50 not disclosed) |
| Comparator Or Baseline | Representative phenoxyacetamide screening hits with AgAChE1 IC50 range 0.21–22 μM (multiple compounds) [1] |
| Quantified Difference | Cannot be calculated; target compound data unavailable |
| Conditions | Ellman assay adapted for HTS; 50 μM compound concentration primary screen; IC50 confirmation by 2-replicate dose-response (J. Med. Chem. 2016, 59, 9409–9421) |
Why This Matters
Only compounds with experimentally determined, disclosed IC50 values enable rational selection; absence of data for the target compound precludes confident superiority claims over characterized analogues.
- [1] Engdahl, C.; Knutsson, S.; Ekström, F.; et al. Discovery of Selective Inhibitors Targeting Acetylcholinesterase 1 from Disease-Transmitting Mosquitoes. J. Med. Chem. 2016, 59 (20), 9409–9421. View Source
